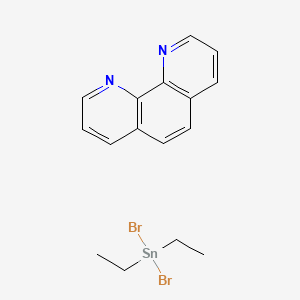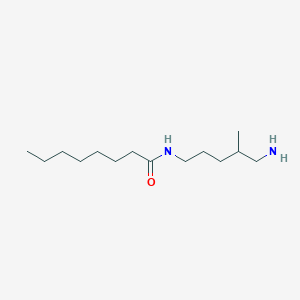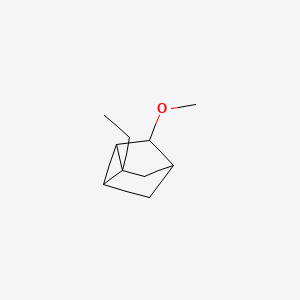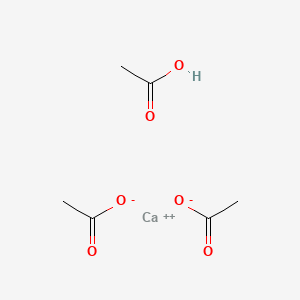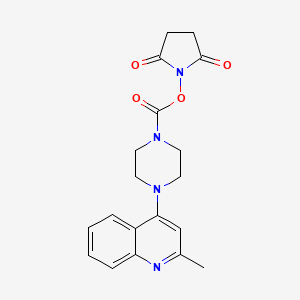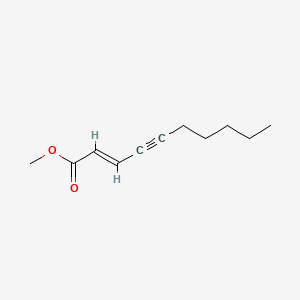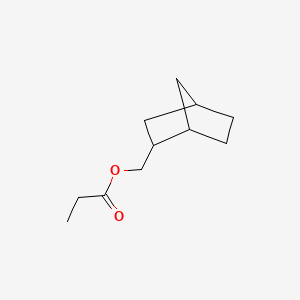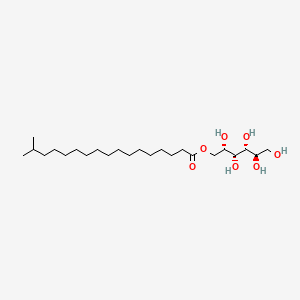
D-Glucitol monoisooctadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glucitol monoisooctadecanoate: is an ester derivative of D-glucitol, commonly known as sorbitol. This compound is characterized by the esterification of one hydroxyl group of D-glucitol with isooctadecanoic acid. It is a non-ionic surfactant and is used in various industrial and scientific applications due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic substances.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucitol monoisooctadecanoate typically involves the esterification of D-glucitol with isooctadecanoic acid. The reaction is usually catalyzed by an acid or base catalyst. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. The reaction can be represented as follows:
D-Glucitol+Isooctadecanoic Acid→D-Glucitol Monoisooctadecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated. The reaction is monitored to ensure complete esterification. After the reaction, the product is purified through processes such as distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: D-Glucitol monoisooctadecanoate can undergo oxidation reactions, particularly at the hydroxyl groups of the glucitol moiety.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The ester linkage in this compound can be hydrolyzed under acidic or basic conditions to yield D-glucitol and isooctadecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Oxidized derivatives of D-glucitol.
Reduction: Reduced forms of the ester.
Substitution: D-glucitol and isooctadecanoic acid.
Applications De Recherche Scientifique
D-Glucitol monoisooctadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of cosmetics, pharmaceuticals, and food products as an emulsifier and stabilizer.
Mécanisme D'action
The mechanism of action of D-Glucitol monoisooctadecanoate is primarily based on its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic substances in aqueous solutions. The compound interacts with cell membranes and proteins, altering their structure and function. The molecular targets include lipid bilayers and hydrophobic pockets in proteins, facilitating the transport and stabilization of various molecules.
Comparaison Avec Des Composés Similaires
D-Glucitol monostearate: Another ester derivative of D-glucitol with stearic acid.
D-Glucitol monooleate: Esterified with oleic acid.
D-Glucitol monopalmitate: Esterified with palmitic acid.
Uniqueness: D-Glucitol monoisooctadecanoate is unique due to its specific esterification with isooctadecanoic acid, which imparts distinct physicochemical properties. It has a different melting point, solubility, and interaction profile compared to other D-glucitol esters, making it suitable for specific applications in various industries.
Propriétés
Numéro CAS |
67748-17-8 |
|---|---|
Formule moléculaire |
C24H48O7 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 16-methylheptadecanoate |
InChI |
InChI=1S/C24H48O7/c1-19(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-22(28)31-18-21(27)24(30)23(29)20(26)17-25/h19-21,23-27,29-30H,3-18H2,1-2H3/t20-,21+,23-,24-/m1/s1 |
Clé InChI |
PUAKOYWIHXJGSM-CBJLPSGESA-N |
SMILES isomérique |
CC(C)CCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES canonique |
CC(C)CCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Cyclopropanepropanoic acid, alpha-[(1R)-4,4,4-trifluoro-1-[[[(3S)-9-fluoro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]amino]carbonyl]butyl]-, 1,1-dimethylethyl ester, (alphaS)-](/img/structure/B12643455.png)
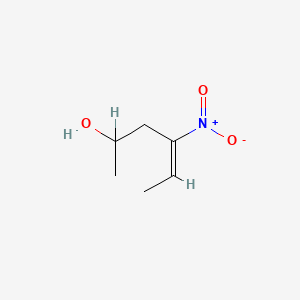
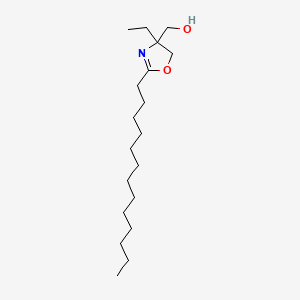
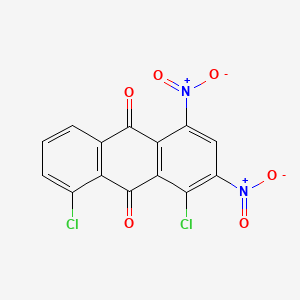
![3-(2-(5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,8-diazaspiro[4.5]decan-8-yl)propan-1-amine](/img/structure/B12643497.png)
![17-Methoxy-11-methyl-2-oxatricyclo[13.4.0.03,8]nonadeca-1(15),3,5,7,10,16,18-heptaen-9-ol](/img/structure/B12643498.png)
